molecular formula C11H8F3N B1350633 1-[4-(trifluoromethyl)phenyl]-1H-pyrrole CAS No. 92636-38-9

1-[4-(trifluoromethyl)phenyl]-1H-pyrrole

Cat. No. B1350633
CAS RN: 92636-38-9
M. Wt: 211.18 g/mol
InChI Key: JFGOCJGHXODFKU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound “1-[4-(trifluoromethyl)phenyl]-1H-pyrrole” belongs to the class of organic compounds known as pyrroles . Pyrroles are compounds containing a five-membered aromatic ring with one nitrogen atom and four carbon atoms. The trifluoromethyl group attached to the phenyl ring is a common motif in medicinal chemistry, as it can enhance the biological activity and metabolic stability of drug molecules .


Molecular Structure Analysis

The molecular structure of “1-[4-(trifluoromethyl)phenyl]-1H-pyrrole” would consist of a pyrrole ring attached to a phenyl ring via a single bond. The phenyl ring would have a trifluoromethyl group (-CF3) attached to it . The exact geometry and conformation of the molecule would depend on the specific arrangement of these groups in three-dimensional space.


Chemical Reactions Analysis

As a pyrrole derivative, “1-[4-(trifluoromethyl)phenyl]-1H-pyrrole” could potentially undergo a variety of chemical reactions. Pyrroles are known to participate in electrophilic substitution reactions, and the trifluoromethyl group could potentially act as an electron-withdrawing group, influencing the reactivity of the molecule .


Physical And Chemical Properties Analysis

The physical and chemical properties of “1-[4-(trifluoromethyl)phenyl]-1H-pyrrole” would depend on its molecular structure. For instance, the presence of the trifluoromethyl group could influence the compound’s polarity, solubility, and stability .

Scientific Research Applications

Biocatalytic Preparation of Optically Pure Compounds

The compound is used in the biocatalytic preparation of optically pure ®-1-[4-(trifluoromethyl)phenyl]ethanol . This is an important pharmaceutical intermediate of a chemokine CCR5 antagonist . The process involves the asymmetric reduction of 4-(trifluoromethyl)acetophenone to ®-1-[4-(trifluoromethyl)phenyl]ethanol by recombinant Escherichia coli cells .

Kinetic Resolution of Enantiomers

The compound is used in the kinetic resolution of 1-(4-(trifluoromethyl)phenyl)ethanol (TFMP) enantiomers . This process is achieved through lipase-catalyzed transesterification in organic solvents . The process is efficient and conforms to the concept of modern green chemical industry .

Synthesis of Antitumor Agents

The compound is used in the synthesis of key intermediates of the antitumor agent sorafenib. This highlights its importance in pharmaceutical research.

Synthesis of Fluorescent Photoinduced Electron Transfer (PET) Chemosensors

The compound has been used in the synthesis of fluorescent photoinduced electron transfer (PET) chemosensors . These chemosensors are used in various fields, including biological imaging, environmental monitoring, and disease diagnosis .

Synthesis of Amidourea-Based Sensor for Anions

The compound has been used in the synthesis of 2-ethyl-6-[(4-trifluoromethylphenylcarbamoyl)hydrazino]-benzo[de]isoquinoline-1,3-dione, an amidourea-based sensor for anions . This sensor can be used in the detection and quantification of anions, which are important in various fields such as environmental monitoring, biological systems, and industrial processes .

Synthesis of Biologically Active Compounds

The compound is used in the synthesis of homochiral secondary alcohols . These alcohols provide building blocks for a wide range of biologically active compounds .

Safety and Hazards

The safety and hazards associated with “1-[4-(trifluoromethyl)phenyl]-1H-pyrrole” would depend on its physical and chemical properties. As with all chemicals, appropriate safety precautions should be taken when handling and storing this compound to prevent exposure and minimize risk .

properties

IUPAC Name

1-[4-(trifluoromethyl)phenyl]pyrrole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8F3N/c12-11(13,14)9-3-5-10(6-4-9)15-7-1-2-8-15/h1-8H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JFGOCJGHXODFKU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN(C=C1)C2=CC=C(C=C2)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8F3N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50380788
Record name 1-[4-(trifluoromethyl)phenyl]-1H-pyrrole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50380788
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

211.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-[4-(trifluoromethyl)phenyl]-1H-pyrrole

CAS RN

92636-38-9
Record name 1-[4-(trifluoromethyl)phenyl]-1H-pyrrole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50380788
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-[4-(trifluoromethyl)phenyl]-1H-pyrrole
Reactant of Route 2
Reactant of Route 2
1-[4-(trifluoromethyl)phenyl]-1H-pyrrole
Reactant of Route 3
Reactant of Route 3
1-[4-(trifluoromethyl)phenyl]-1H-pyrrole
Reactant of Route 4
Reactant of Route 4
1-[4-(trifluoromethyl)phenyl]-1H-pyrrole
Reactant of Route 5
Reactant of Route 5
1-[4-(trifluoromethyl)phenyl]-1H-pyrrole
Reactant of Route 6
Reactant of Route 6
1-[4-(trifluoromethyl)phenyl]-1H-pyrrole

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.